molecular formula C12H18N2O B14841474 4-Tert-butyl-3-cyclopropoxypyridin-2-amine

4-Tert-butyl-3-cyclopropoxypyridin-2-amine

Cat. No.: B14841474
M. Wt: 206.28 g/mol
InChI Key: MNPFMMPMQXGYMI-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxypyridin-2-amine is an organic compound that features a tert-butyl group, a cyclopropoxy group, and a pyridin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-cyclopropoxypyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the tert-butyl group is introduced through alkylation reactions.

    Introduction of the cyclopropoxy group: This step involves the reaction of the pyridine derivative with a cyclopropyl halide under basic conditions to form the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxypyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylpyridine: Similar structure but lacks the cyclopropoxy and amine groups.

    4-Tert-butyl-3-iodoheptane: Contains a tert-butyl group but differs in the rest of the structure.

    4-Tert-butyl-2,6-dimethylpyridine: Similar pyridine core but with different substituents.

Uniqueness

4-Tert-butyl-3-cyclopropoxypyridin-2-amine is unique due to the combination of the tert-butyl, cyclopropoxy, and amine groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14)

InChI Key

MNPFMMPMQXGYMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)N)OC2CC2

Origin of Product

United States

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